

# An In-depth Technical Guide to 1-Nitropentane (CAS 628-05-7)

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## Compound of Interest

Compound Name: 1-Nitropentane

Cat. No.: B1594721

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This document provides a comprehensive technical overview of **1-nitropentane** (CAS 628-05-7), a versatile nitroalkane compound. It covers its physicochemical properties, spectroscopic data, safety and handling, and key applications in organic synthesis. Detailed experimental protocols for its synthesis and common transformations are provided to support its practical application in a laboratory setting.

## Core Properties and Identification

**1-Nitropentane** is a colorless to pale yellow liquid organic compound.<sup>[1]</sup> As a primary nitroalkane, its chemistry is dominated by the electron-withdrawing nature of the nitro group (-NO<sub>2</sub>), making it a valuable intermediate in various synthetic pathways.<sup>[1][2]</sup>

## Physicochemical Data

The key physical and chemical properties of **1-nitropentane** are summarized in the table below, providing essential data for experimental design and safety assessments.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	[1][3][4]
Molecular Weight	117.15 g/mol	[2][5]
Density	0.952 g/mL at 25 °C	[3][4][5]
Boiling Point	75-76 °C at 23 mmHg	[3][4][5]
Melting Point	24.33 °C (estimate)	[3][4]
Flash Point	61 °C (141.8 °F) - closed cup	[5]
Refractive Index (n <sub>20/D</sub> )	1.417	[3][4][5]
Water Solubility	1300 mg/L	[6]
logP (octanol-water)	1.97650	[3]

## Compound Identification

Accurate identification is critical in research and development. The following table lists the primary identifiers for **1-nitropentane**.

Identifier	Value	Reference(s)
CAS Number	628-05-7	[3][4][5]
IUPAC Name	1-nitropentane	[2][7]
EC Number	211-025-3	[5]
SMILES	CCCCC--INVALID-LINK--[O-]	[5][7]
InChI	InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3	[5][7]
InChIKey	BVALZCVRLDMXOQ-UHFFFAOYSA-N	[5][7]
Synonyms	Nitropentane, Pentane, 1-nitro-	[1][7]

# Spectroscopic and Safety Data

## Spectroscopic Analysis

Spectroscopic data is fundamental for structure confirmation and purity assessment. Key spectral features are summarized below.

Spectrum Type	Key Features and Information	Reference(s)
<sup>1</sup> H NMR	Spectra available. Expected signals include a triplet around 4.4 ppm ( $\text{CH}_2\text{-NO}_2$ ), a multiplet around 2.0 ppm ( $-\text{CH}_2\text{-CH}_2\text{NO}_2$ ), multiplets for other methylene groups, and a triplet for the terminal methyl group.	[8]
<sup>13</sup> C NMR	Spectra available. The carbon attached to the nitro group is expected to be the most downfield signal among the aliphatic carbons.	[7]
IR Spectroscopy	Spectra available. Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group are expected around $1550\text{ cm}^{-1}$ and $1370\text{ cm}^{-1}$ , respectively.	[7]
Mass Spectrometry	Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.	[9]

## Safety and Handling

**1-Nitropentane** is classified as an irritant and requires careful handling in a laboratory setting.

[5][7]

Safety Aspect	Information	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[3][5]
Signal Word	Warning	[3][5]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[5][7]
Precautionary Codes	P261, P264, P280, P302+P352, P305+P351+P338	[5]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator (e.g., type ABEK EN14387 filter).	[5]
Storage	Store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.	[10]
Incompatibilities	Strong bases.	[10]
Target Organs	Respiratory system.	[5]

## Synthesis and Reactivity

**1-Nitropentane** serves as a valuable building block for introducing a five-carbon chain or for the synthesis of other functional groups, such as primary amines and carbonyls.

## Synthesis of 1-Nitropentane

A common laboratory-scale method for the synthesis of primary nitroalkanes is the Victor Meyer reaction, which involves the nucleophilic substitution of an alkyl halide with a nitrite salt. [3]

Caption: Synthesis of **1-Nitropentane** via the Victor Meyer Reaction.

Experimental Protocol: Synthesis via Victor Meyer Reaction (Generalized)

This protocol describes a generalized procedure for the synthesis of **1-nitropentane** from 1-iodopentane.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly prepared silver nitrite ( $\text{AgNO}_2$ ) (1.1 equivalents) to a solution of 1-iodopentane (1.0 equivalent) in anhydrous diethyl ether.
- Reaction Execution: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the precipitation of silver iodide ( $\text{AgI}$ ). Maintain reflux for several hours until consumption of the starting material is observed (e.g., by TLC or GC analysis).
- Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated silver iodide.
- Purification: Wash the filtrate sequentially with a dilute sodium thiosulfate solution (to remove any residual iodine) and brine. Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude **1-nitropentane** can be further purified by vacuum distillation to yield the final product.

## Key Chemical Transformations

**1-Nitropentane** is a precursor to several important functional groups. Its key reactions include reduction to a primary amine and conversion to an aldehyde via the Nef reaction.[\[2\]](#)

Caption: Key Synthetic Transformations of **1-Nitropentane**.

Experimental Protocol 1: Reduction to 1-Pentanamine (Generalized)

The nitro group is readily reduced to a primary amine, a crucial functional group in many pharmaceutical compounds.

- Catalytic Hydrogenation: In a hydrogenation vessel, dissolve **1-nitropentane** (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

- Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC-MS) until the starting material is fully consumed.
- Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
- Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 1-pentanamine. The product can be purified by distillation if necessary.

#### Experimental Protocol 2: Nef Reaction to Pentanal (Generalized)

The Nef reaction transforms a primary nitroalkane into an aldehyde, providing a method for carbonyl synthesis.[\[1\]](#)[\[6\]](#)

- Nitronate Salt Formation: Dissolve **1-nitropentane** (1.0 equivalent) in an aqueous or alcoholic solution of a strong base like sodium hydroxide (NaOH) (1.0 equivalent) at a low temperature (e.g., 0 °C) to form the sodium nitronate salt.
- Acidic Hydrolysis: Add the solution of the nitronate salt slowly to a vigorously stirred, cold (0 °C) aqueous solution of a strong mineral acid, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). This step must be performed carefully as the reaction can be exothermic.
- Reaction Completion: Allow the mixture to stir at low temperature for a short period (e.g., 15-30 minutes).
- Extraction: Extract the resulting aldehyde (pentanal) from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane.
- Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). After filtration, the solvent is carefully removed (as pentanal is volatile) to yield the crude product, which can be purified by distillation.

## Applications and Relevance in Drug Development

**1-Nitropentane**'s utility in research and drug development stems primarily from its role as a synthetic intermediate.[1][2]

- Synthesis of Amines: As detailed in the protocol above, the reduction of **1-nitropentane** is a straightforward method to produce 1-pentanamine, a building block for more complex molecules.
- Carbonyl Synthesis: The Nef reaction provides access to pentanal, an important aldehyde used in the synthesis of various fine chemicals and pharmaceutical intermediates.[2]
- C-C Bond Formation: The carbon alpha to the nitro group is acidic and can be deprotonated to form a nucleophilic nitronate anion. This intermediate can participate in carbon-carbon bond-forming reactions such as Michael additions and Henry (nitroaldol) reactions, allowing for the construction of more complex carbon skeletons.[2]
- Pharmacophore Introduction: While **1-nitropentane** itself is not known for specific biological activity, the nitro group can be a crucial pharmacophore in certain drug classes. **1-Nitropentane** can serve as a simple aliphatic scaffold for introducing this functionality during the synthesis of new chemical entities.[2]
- Analytical Standard: It has been utilized as an organic nitrogen standard in quantitative methods for the speciation of organic nitrogen in ambient atmospheric aerosols.[5][11]

## Biological and Toxicological Profile

### Toxicological Summary

The primary hazards associated with **1-nitropentane** are irritation to the skin, eyes, and respiratory system.[7][8] There is limited specific data on its metabolism and long-term toxicity. Studies on related nitroalkanes suggest that toxicity may be related to the number of methyl and methylene groups in the molecule.[12]

## Metabolism

No specific metabolic pathways for **1-nitropentane** have been detailed in the available literature. However, the metabolism of other nitro-aromatic compounds, such as 1-nitropyrene,

involves nitroreduction to an amine and C-oxidation (hydroxylation) pathways, often mediated by cytochrome P450 enzymes.<sup>[4][13]</sup> It is plausible that **1-nitropentane** could undergo similar transformations *in vivo*, though further research is required.

Caption: Logical Overview of Biological Considerations for **1-Nitropentane**.

## Conclusion

**1-Nitropentane** (CAS 628-05-7) is a foundational chemical reagent with significant utility in synthetic organic chemistry. Its value lies not in its own biological activity, but in its capacity to be transformed into key functional groups—amines and carbonyls—that are prevalent in pharmaceuticals and other complex molecular targets. This guide has provided the essential physicochemical, spectroscopic, and safety data required for its effective use. The generalized experimental protocols and workflow diagrams offer a practical framework for researchers to incorporate **1-nitropentane** into their synthetic strategies. While its specific metabolic and toxicological profiles remain an area for further investigation, its role as a versatile synthetic building block is well-established.

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